O-Ureidoserine: Biosynthetic Function and Technical Applications in Antibiotic Development
Executive Summary O-ureidoserine (O-ureido-L-serine and its D-enantiomer) is a non-proteinogenic amino acid derivative that serves as the critical biosynthetic precursor to D-cycloserine (DCS), a broad-spectrum antibioti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
O-ureidoserine (O-ureido-L-serine and its D-enantiomer) is a non-proteinogenic amino acid derivative that serves as the critical biosynthetic precursor to D-cycloserine (DCS), a broad-spectrum antibiotic and second-line tuberculosis drug.[1][2] Unlike standard amino acids, O-ureidoserine features a labile ureido (carbamoyl) group attached to the side-chain oxygen of serine.
Its biological function is strictly defined by its role as a "biosynthetic pivot": it acts as the substrate for stereochemical inversion (racemization) and subsequent cyclization to form the active isoxazolidinone ring of D-cycloserine. Understanding O-ureidoserine is essential for researchers engineering novel D-cycloserine derivatives or studying resistance mechanisms in Streptomyces species.
Part 1: Chemical Identity & Structural Biology
Molecular Architecture
O-ureidoserine exists in two stereoisomeric forms within the bacterial cell, linked by a specific racemase.
Key Functional Group: The O-ureido moiety (-O-NH-CO-NH
) is structurally distinct from a standard carbamate. It is formed by the N-O linkage of a hydroxyurea-derived nitrogen to the serine side chain.
Stereochemical Significance
The biological activity of the final antibiotic depends on the D-configuration. However, the pathway initiates with L-serine. O-ureidoserine is the checkpoint metabolite where this inversion occurs.
L-isomer (L-OUS): The direct product of serine modification. Biologically inactive as an antibiotic.
D-isomer (D-OUS): The substrate for the cyclizing enzyme (DcsG). It structurally mimics D-alanine, foreshadowing the mechanism of the final antibiotic.
Part 2: Biosynthetic Pathway (The Dcs Gene Cluster)
The production of O-ureidoserine and its conversion to D-cycloserine occurs via the dcs gene cluster (specifically dcsA through dcsJ) found in Streptomyces lavendulae.[4]
The Enzymatic Cascade
The pathway represents a rare example of "hydroxyurea utilization" in natural product synthesis.
Step
Enzyme
Function
Substrates
Mechanism
1
DcsE (Serine acetyltransferase)
Activation
L-Serine + Acetyl-CoA
Acetylation of the -hydroxyl group to form O-acetyl-L-serine (OAS) .
2
DcsD (O-ureido-L-serine synthase)
Formation of O-ureidoserine
OAS + Hydroxyurea
Nucleophilic substitution. The hydroxylamine nitrogen of hydroxyurea displaces the acetate group.
3
DcsC (O-ureidoserine racemase)
Stereoinversion
O-ureido-L-serine O-ureido-D-serine
PLP-independent racemization (homologous to diaminopimelate epimerase).[1]
4
DcsG (D-cycloserine synthetase)
Cyclization
O-ureido-D-serine + ATP
ATP-dependent cyclization.[4][5] Forms the isoxazolidinone ring while eliminating cyanate/carbamoyl group.
Pathway Visualization
The following diagram illustrates the flow of precursors through the dcs gene cluster enzymes.
Figure 1: The biosynthetic pathway of D-cycloserine in S. lavendulae, highlighting O-ureidoserine as the central intermediate.
Part 3: Mechanism of Action (The "Killer" Application)
While O-ureidoserine is the precursor, the functional output is D-cycloserine (DCS) . The biological function of the pathway is to produce this potent antimetabolite.
Target Inhibition
DCS acts as a rigid analog of D-alanine.[6] It competitively inhibits two critical enzymes in bacterial peptidoglycan synthesis:[6][7][8]
Alanine Racemase (Alr): Converts L-Ala to D-Ala.
D-Alanine:D-Alanine Ligase (Ddl): Ligates two D-Ala residues to form the D-Ala-D-Ala dipeptide, essential for cross-linking cell wall precursors.
Why O-ureidoserine is Critical
The synthesis of O-ureidoserine allows the bacterium to create a "masked" form of the antibiotic. The ureido group provides the necessary atoms for the ring closure (catalyzed by DcsG) that locks the molecule into the rigid conformation required to mimic D-alanine and bind the Alr/Ddl active sites.
Figure 2: Downstream biological impact of the O-ureidoserine pathway product (D-cycloserine).
Part 4: Experimental Protocols
In Vitro Enzymatic Synthesis of O-ureidoserine
This protocol describes the isolation of the intermediate using recombinant enzymes (DcsD).
Reagents:
Recombinant DcsD enzyme (purified from E. coli expression system).
Incubation: Mix substrates and enzyme in Tris-HCl buffer. Incubate at 30°C for 2 hours.
Quenching: Stop reaction by adding equal volume of methanol or heating at 95°C for 2 mins (if protein removal is required).
Detection:
TLC: Silica gel 60 F254 plates. Solvent system: n-butanol/acetic acid/water (4:1:1). Stain with ninhydrin (detects free amine).
HPLC: C18 reverse-phase column. Mobile phase: 0.1% TFA in water (isocratic). Detect at 210 nm. O-ureidoserine elutes earlier than D-cycloserine.
Bioactivity Assay (Verification of Conversion)
Since O-ureidoserine is inactive, bioactivity confirms successful conversion to DCS by DcsG.
Coupled Assay: Combine purified DcsD, DcsC, and DcsG in a single reaction vessel with ATP (5 mM) and MgCl
(10 mM).
Indicator Strain: Use Mycobacterium smegmatis or E. coli (D-cycloserine sensitive).
Paper Disc Method:
Apply 20 µL of reaction mixture to a sterile paper disc.
Place on Mueller-Hinton agar seeded with the indicator strain.
Incubate at 37°C for 18-24 hours.
Result: A zone of inhibition indicates successful enzymatic conversion of O-ureidoserine to D-cycloserine.
References
Oda, K., Sakaguchi, T., & Matoba, Y. (2022).[1] Crystal structure of O-ureidoserine racemase found in the d-cycloserine biosynthetic pathway. Proteins: Structure, Function, and Bioinformatics. [Link]1]
Kumagai, T., et al. (2019). Cyclization mechanism catalyzed by an ATP-grasp enzyme essential for d-cycloserine biosynthesis. FEBS Letters. [Link]
Matsuda, K., et al. (2025).[9] Establishment of an In Vitro D-Cycloserine-Synthesizing System by Using O-Ureido-L-Serine Synthase and D-Cycloserine Synthetase Found in the Biosynthetic Pathway. Antimicrobial Agents and Chemotherapy.[6][10][11] [Link]
PubChem. O-ureido-L-serine Compound Summary. National Library of Medicine. [Link]
Batson, S., et al. (2017). Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine.[8] Nature Communications. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Common Name: N-Carbamoylserine
Topic CAS: 126004-93-1 (See Critical Identity Verification)
Chemical Formula: C₄H₈N₂O₄
Molecular Weight: 148.12 g/mol
Executive Summary
This technical guide provides an in-depth analysis of 2-(Carbamoylamino)-3-hydroxypropanoic acid (N-Carbamoylserine), a pivotal intermediate in amino acid biocatalysis and pyrimidine metabolism. Unlike simple amino acids, the presence of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-carbamoyl moiety confers unique stability and solubility profiles, making this compound a critical substrate for -carbamoylase enzymes in the industrial production of enantiomerically pure serine.
This document serves as a comprehensive reference for researchers in biocatalysis and medicinal chemistry, detailing synthetic protocols, enzymatic pathways, and validated analytical methodologies.
Critical Identity Verification (CAS Analysis)
Note to Researchers: A discrepancy exists between the chemical name and the CAS number provided in some databases.
Chemical Name: "2-(Carbamoylamino)-3-hydroxypropanoic acid" corresponds unequivocally to N-Carbamoylserine (Serine derivative).
CAS 126004-93-1: In major chemical registries (e.g., SciFinder, PubChem), this CAS is frequently associated with N-Carbamoylcysteine (the sulfur analog, 3-mercapto).
Resolution: This guide focuses strictly on the 3-hydroxy (Serine) derivative as requested by the IUPAC name. Researchers sourcing materials should verify the structure via NMR/MS rather than relying solely on the CAS number to avoid sulfur/oxygen substitution errors.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
N-Carbamoylserine is a polar, zwitterionic compound. The carbamoyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) attached to the -amine reduces the basicity of the nitrogen, altering its pKa and elution profile compared to free serine.
Table 1: Physicochemical Profile
Property
Value / Description
IUPAC Name
2-(Carbamoylamino)-3-hydroxypropanoic acid
Common Synonyms
N-Carbamoylserine; N-Carbamylserine; NCS
Stereochemistry
Available as L- (natural), D-, or DL-racemate
Solubility
Highly soluble in water; poorly soluble in ethanol/organic solvents
Stable at neutral pH; hydrolyzes to Serine + CO₂ + NH₃ in strong acid/base
Synthetic Methodologies
Chemical Synthesis (Wöhler-Type Reaction)
The most robust synthesis involves the carbamoylation of serine using potassium cyanate (KCNO). This reaction is stereoconservative; starting with L-Serine yields N-Carbamoyl-L-Serine.
Protocol:
Dissolution: Dissolve 10 mmol of L-Serine in 20 mL of water.
Reaction: Heat the mixture to 60°C for 2-3 hours. The pH will rise; maintain < pH 8.0 if necessary to prevent racemization, though the urea formation is generally rapid.
Work-up: Cool to 4°C. Acidify carefully with concentrated HCl to pH 2.0.
Crystallization: N-Carbamoylserine precipitates upon cooling and ethanol addition. Filter and wash with cold ethanol.
Enzymatic Synthesis
For industrial scales, hydantoinase enzymes can convert 5-substituted hydantoins into N-carbamoyl amino acids. However, for laboratory synthesis, the chemical route (4.1) is preferred due to higher atom economy and simplicity.
Figure 1: Chemical synthesis pathway via nucleophilic addition of serine to isocyanate.
Biological Significance & Enzymatic Pathways
N-Carbamoylserine is a specific substrate for N-Carbamoylase (N-carbamoyl-amino acid amidohydrolase, EC 3.5.1.77). This enzyme is critical in the "Hydantoinase Process," a two-step biocatalytic route used to produce optically pure amino acids from racemic hydantoins.
Mechanism of Action[1]
Hydrolysis: The enzyme attacks the ureido bond (C-N), releasing ammonia and carbon dioxide.
Stereoselectivity: Most industrial carbamoylases are strictly L-selective or D-selective. This allows for the resolution of DL-N-carbamoylserine into pure L-Serine (leaving D-N-carbamoylserine) or vice versa.
Figure 2: Enzymatic hydrolysis of N-Carbamoylserine by N-Carbamoylase.
Analytical Methodologies (HPLC & LC-MS)
Due to the lack of strong chromophores, detection of N-Carbamoylserine requires low-UV monitoring or Mass Spectrometry.
HPLC Protocol (Reverse Phase)
This method separates N-Carbamoylserine from free Serine and urea byproducts.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
Mobile Phase:
Solvent A: 10 mM Potassium Phosphate buffer (pH 2.5).
Solvent B: Acetonitrile (Low % required due to high polarity).
Isocratic: 98% A / 2% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm .
Retention Logic: N-Carbamoylserine is slightly less polar than Serine due to the capping of the amine, resulting in longer retention times on C18 compared to the void volume elution of free Serine.
LC-MS Confirmation
For definitive identification (especially given the CAS ambiguity):
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Chiral Resolution: N-Carbamoylserine serves as a stable intermediate for the production of D-Serine (a neurotransmitter modulator) or L-Serine via enzymatic resolution.
Prodrug Design: The carbamoyl group acts as a metabolic handle. It masks the amine, potentially altering blood-brain barrier permeability before being cleaved by ubiquitous amidases.
Peptidomimetics: Used as a building block in urea-backbone peptidomimetics to inhibit proteases that require a free N-terminus.
References
Ogawa, J., & Shimizu, S. (1997). Diversity and industrial applications of microbial hydantoin-transforming enzymes. Journal of Bioscience and Bioengineering. Link
Drauz, K., et al. (2007). A new biocatalytic route to enantiopure N-carbamoyl amino acids. Bioorganic & Medicinal Chemistry Letters. Link
NIST Chemistry WebBook. Properties of Amino Acid Derivatives. Link
PubChem Database. Compound Summary for N-Carbamoylserine. Link
Suzuki, S., et al. (2005). Crystal Structure of N-Carbamoyl-L-amino Acid Amidohydrolase. Journal of Molecular Biology. Link
Foundational
A Comparative Technical Guide to N-carbamoyl-D-cysteine and N-carbamoyl-D-serine
For Researchers, Scientists, and Drug Development Professionals Abstract N-carbamoyl amino acids represent a unique class of unnatural amino acid derivatives with significant, yet distinct, roles in industrial biotechnol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-carbamoyl amino acids represent a unique class of unnatural amino acid derivatives with significant, yet distinct, roles in industrial biotechnology and potential applications in pharmacology. This technical guide provides an in-depth comparative analysis of two such analogs: N-carbamoyl-D-cysteine and 2-(Carbamoylamino)-3-hydroxypropanoic acid (N-carbamoyl-D-serine). We dissect their fundamental physicochemical properties, synthesis methodologies, and divergent biological significance, which is primarily dictated by their respective side chains—the nucleophilic thiol of cysteine versus the polar hydroxyl of serine. This document explores their established roles as intermediates in the enzymatic production of chiral D-amino acids and investigates their potential as targeted therapeutic agents, drawing connections between their parent molecules' known mechanisms of action and the modifications introduced by N-terminal carbamoylation. Detailed experimental protocols for synthesis and analysis are provided to equip researchers with actionable methodologies for their investigation.
Introduction to N-Carbamoyl Amino Acids
N-carbamoyl amino acids (CAAs), sometimes referred to as hydantoic acids, are derivatives of amino acids in which a carbamoyl group (–CONH₂) is attached to the alpha-amino group.[1] These compounds are not merely synthetic curiosities; they are key intermediates in critical biological and biotechnological pathways. In industrial settings, they are central to the "Hydantoinase Process," a multi-enzyme cascade used for the large-scale production of enantiomerically pure D- or L-amino acids, which are vital chiral building blocks for pharmaceuticals like antibiotics and peptide hormones.[2][3][4] The process typically involves the hydrolysis of a 5-monosubstituted hydantoin to an N-carbamoyl amino acid, which is then specifically hydrolyzed by a D- or L-carbamoylase to yield the desired free amino acid.[3][5]
Beyond this industrial role, the introduction of a carbamoyl group fundamentally alters the parent amino acid's properties—modifying its charge, polarity, and steric profile. This modification makes CAAs an interesting subject in drug discovery, where unnatural amino acids are increasingly used to enhance the stability, selectivity, and efficacy of therapeutic molecules.[][]
This guide focuses on a direct comparison between two D-enantiomer CAAs:
N-carbamoyl-D-cysteine: A derivative of the semi-essential, sulfur-containing amino acid, D-cysteine.
N-carbamoyl-D-serine: A derivative of the polar amino acid, D-serine, formally named 2-(Carbamoylamino)-3-hydroxypropanoic acid.
The core distinction between these molecules lies in their side chains: the reactive thiol group (-SH) of cysteine versus the hydroxyl group (-OH) of serine. This single-atom substitution dictates their divergent chemical reactivity, biological functions, and therapeutic potential.
Physicochemical Profile and Comparative Analysis
Understanding the fundamental chemical properties of these molecules is the first step in predicting their behavior in both chemical and biological systems. The presence of the N-carbamoyl group imparts a urea-like character to the N-terminus, influencing hydrogen bonding capabilities and overall polarity.
Chemical Structures
Figure 1: Chemical structures of N-carbamoyl-D-cysteine and N-carbamoyl-D-serine.
N-carbamoyl-D-cysteine (Left) and N-carbamoyl-D-serine (Right)
Comparative Physicochemical Properties
The following table summarizes and compares the key computed properties of the two molecules. The data for the L-enantiomer of N-carbamoyl-cysteine is used as a proxy, as physicochemical properties (other than optical rotation) are identical for enantiomers.[8]
Property
N-carbamoyl-D-cysteine
N-carbamoyl-D-serine
Causality and Insight
IUPAC Name
(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid
(2S)-2-(carbamoylamino)-3-hydroxypropanoic acid
The nomenclature directly reflects the parent D-amino acid and the position of the functional side chain.
Molecular Formula
C₄H₈N₂O₃S
C₄H₈N₂O₄
The presence of sulfur (S) in the cysteine derivative versus oxygen (O) in the serine derivative is the only elemental difference.
The higher atomic weight of sulfur compared to oxygen accounts for the ~16 g/mol difference.
Topological Polar Surface Area (TPSA)
116.1 Ų
109.9 Ų
Both are highly polar, but the thiol group contributes slightly more to the TPSA than the hydroxyl group. This suggests high water solubility for both.
Both compounds are hydrophilic (LogP < 0). N-carbamoyl-D-serine is predicted to be significantly more hydrophilic due to the stronger hydrogen bonding capability of the -OH group compared to the -SH group.
Hydrogen Bond Donors
4
4
Both molecules have four protons available for hydrogen bonding (from -COOH, -OH/-SH, and two N-H groups).
Hydrogen Bond Acceptors
4
5
The serine derivative has an additional hydrogen bond acceptor site at the side-chain oxygen compared to the sulfur in the cysteine analog.
Synthesis and Derivatization
The synthesis of N-carbamoyl amino acids is generally straightforward, making them accessible reagents for research. The most common laboratory-scale method involves the reaction of an amino acid with a source of isocyanic acid (HN=C=O), which is often generated in situ from reagents like urea or potassium cyanate.[9]
General Synthesis Pathway
The reaction proceeds via nucleophilic attack of the amino acid's alpha-amino group on the electrophilic carbon of isocyanic acid. This method is robust and has been optimized for high conversion rates across a range of pH and temperature conditions.[9]
Diagram 1: General synthesis of N-carbamoyl amino acids from urea.
Protocol: Synthesis of N-Carbamoyl-D-Amino Acid
This protocol is adapted from a general method for derivatizing amino acids with urea.[9] The rationale for choosing urea is its low cost, stability, and the relatively mild reaction conditions required.
Reagent Preparation: Prepare a 1 M solution of the D-amino acid (D-cysteine or D-serine) and a 5 M solution of urea in deionized water.
Reaction Mixture: In a sealed reaction vial, combine 100 µL of the D-amino acid solution with 100 µL of the urea solution.
pH Adjustment (Optional but Recommended): Adjust the pH of the mixture to approximately 9-10 with a suitable base (e.g., NaOH). While the reaction proceeds over a wide pH range, slightly alkaline conditions favor the deprotonated amino group, enhancing its nucleophilicity.
Incubation: Seal the vial and incubate at 60°C for 4-6 hours in a heating block or water bath. This temperature provides sufficient energy to promote urea decomposition to isocyanic acid without degrading the amino acid.[9]
Reaction Quenching & Analysis: Cool the reaction mixture to room temperature. The sample can be diluted with an appropriate mobile phase for direct analysis by LC-MS.
Validation: The success of the reaction is confirmed by observing a new peak in the chromatogram with a mass corresponding to the N-carbamoyl derivative (parent amino acid mass + 43.02 Da).
Biological Significance and Mechanism of Action
The biological roles of these two molecules are best understood by considering the inherent functions of their parent amino acids and how N-terminal modification might influence their activity.
N-carbamoyl-D-cysteine: A Thiol-Driven Moiety
The defining feature of cysteine is its thiol (-SH) side chain, a potent nucleophile and a key player in redox chemistry.[10]
Precursor for H₂S Signaling: The parent molecule, D-cysteine, is metabolized in the cerebellum by D-amino acid oxidase (DAO) to generate hydrogen sulfide (H₂S), a critical gasotransmitter.[11] H₂S, in turn, activates the Nrf2 pathway, a master regulator of antioxidant responses, and enhances chaperone-mediated autophagy (CMA), a cellular quality control mechanism.[11] This suggests that N-carbamoyl-D-cysteine could serve as a more stable pro-drug for delivering D-cysteine, potentially offering neuroprotective benefits in conditions like spinocerebellar ataxia.[11] The carbamoyl group may alter its affinity for DAO, a key parameter to investigate.
Enzyme Interaction: The enzyme N-carbamyl-D-amino-acid amidohydrolase, which is crucial for the industrial production of D-amino acids, has been studied extensively.[5][12] In one form of this enzyme, a specific cysteine residue (Cys172) was found to be essential for catalytic activity, highlighting the critical role of cysteine in the active site of enzymes that process these very molecules.[12]
Antifungal Properties: The L-enantiomer, N-carbamoyl-L-cysteine, has been noted for its role as an antifungal agent, though the mechanism is not fully elucidated.[8]
Diagram 2: Proposed neuroprotective pathway of N-carbamoyl-D-cysteine.
N-carbamoyl-D-serine: A Hydroxyl-Targeted Analog
The hydroxyl (-OH) group of serine is a key participant in hydrogen bonding and is a common nucleophile in the active sites of enzymes, most notably serine proteases and hydrolases like acetylcholinesterase (AChE).[13]
Enzyme Inhibition: Carbamates (esters of carbamic acid) are well-known inhibitors of serine hydrolases. They function by transferring their carbamoyl group to the active site serine, forming a stable carbamoyl-enzyme intermediate that is very slow to hydrolyze.[14][15] This effectively inactivates the enzyme. N-carbamoyl-D-serine, as a free amino acid, could potentially act as a weak competitive inhibitor or a structural mimic for enzymes that bind serine or related substrates. Its efficacy would be lower than targeted carbamate drugs but provides a conceptual basis for its biological interactions.
Metabolic Precursor: The synthesis of O-carbamoyl-D-serine has been explored as a route to create unnatural amino acids for incorporation into peptides, indicating its utility as a synthetic building block.[16][17]
Analytical Methodologies
Accurate characterization and quantification of N-carbamoyl amino acids are essential for both research and industrial applications. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice due to its high sensitivity and specificity.[9]
Experimental Workflow: LC-MS Analysis
The rationale for using LC-MS is its ability to separate the target analyte from a complex mixture (e.g., a reaction mixture or biological sample) and provide unambiguous identification based on its mass-to-charge ratio. Reversed-phase chromatography is effective for these polar compounds.[9]
Diagram 3: Workflow for the LC-MS analysis of N-carbamoyl amino acids.
Protocol: LC-MS Parameters for CAA Analysis
This protocol provides a starting point for method development, based on published work.[9]
Chromatography System: A standard HPLC or UPLC system.
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). The C18 stationary phase provides sufficient retention for these polar analytes when using a highly aqueous mobile phase.
Mobile Phase A: Deionized water with 0.1% formic acid. The acid is crucial for good peak shape and ionization efficiency in positive ion mode.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Detection: Scan mode for identification (e.g., m/z 100-300) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Target Ions [M+H]⁺:
N-carbamoyl-D-cysteine: m/z 165.03
N-carbamoyl-D-serine: m/z 149.04
Applications in Drug Development and Research
The unique properties of these molecules open several avenues for further investigation.
N-carbamoyl-D-cysteine: Its primary therapeutic potential lies in its connection to D-cysteine metabolism and H₂S signaling.[11] Research should focus on its ability to cross the blood-brain barrier and its metabolic fate in vivo to validate its use as a neuroprotective pro-drug. Its role as a precursor for glutathione, the body's master antioxidant, is another area of interest, similar to the widely used supplement N-acetylcysteine (NAC).[18]
N-carbamoyl-D-serine: This molecule could be explored as a scaffold for developing novel enzyme inhibitors, particularly for serine proteases or hydrolases.[13] The D-configuration offers resistance to degradation by common proteases, a desirable trait for drug candidates.
Industrial Biotechnology: The most mature application for both compounds is their role as intermediates in the enzymatic synthesis of D-amino acids.[2][3] Improving the efficiency and stability of the D-carbamoylases that act on these specific substrates remains an active area of research.[2]
Conclusion and Future Perspectives
N-carbamoyl-D-cysteine and N-carbamoyl-D-serine, while structurally similar, are functionally divergent molecules whose potential is dictated by their unique side chains. The thiol group of the cysteine derivative positions it within the realm of redox biology, H₂S signaling, and potential neuroprotection. Conversely, the hydroxyl group of the serine derivative links it to the world of enzyme inhibition and catalysis, particularly within the large family of serine hydrolases.
While their current, most prominent application is in industrial biocatalysis, their future in drug development is promising but requires significant further investigation. Key research questions include determining their in vivo stability, cell permeability, and specific molecular targets. As our understanding of the therapeutic potential of D-amino acids and their derivatives grows, these N-carbamoyl analogs represent a fertile ground for the development of novel research tools and therapeutic leads.
References
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
Application Note: A Robust HILIC-MS/MS Method for the Quantitative Analysis of 2-(Carbamoylamino)-3-hydroxypropanoic acid in Human Plasma
Abstract This application note presents a detailed, robust, and highly sensitive method for the quantification of 2-(Carbamoylamino)-3-hydroxypropanoic acid in human plasma using Hydrophilic Interaction Liquid Chromatogr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, robust, and highly sensitive method for the quantification of 2-(Carbamoylamino)-3-hydroxypropanoic acid in human plasma using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS). Given the high polarity of this analyte, a common challenge in bioanalysis, this protocol circumvents the poor retention associated with traditional reversed-phase chromatography. The methodology employs a simple and efficient protein precipitation step for sample preparation, followed by analysis on a HILIC column, providing excellent chromatographic resolution and peak shape. The method is tailored for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for polar small molecules, and has been structured to provide not just a protocol, but a foundational understanding of the critical choices made during method development.
Introduction and Scientific Rationale
2-(Carbamoylamino)-3-hydroxypropanoic acid is a small, polar molecule structurally related to the amino acid isoserine. Such molecules can represent critical analytes in pharmaceutical research, potentially acting as drug metabolites, biomarkers of disease, or indicators of biological pathway modulation. The analytical challenge for this and similar compounds lies in their high hydrophilicity. Standard reversed-phase liquid chromatography (RPLC) methods often fail to provide adequate retention for these analytes, leading to their elution in or near the solvent front, where matrix effects are most pronounced, compromising sensitivity and reproducibility[1][2].
To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, establishing an aqueous layer on the surface of the stationary phase[2]. Polar analytes partition into this layer, resulting in strong retention, which can be modulated by increasing the polarity (water content) of the mobile phase[2]. This approach not only provides excellent retention for polar compounds but also offers the advantage of using MS-friendly mobile phases with high organic content, which promotes more efficient desolvation and ionization in the mass spectrometer source.
This document provides a comprehensive guide, from sample preparation to data acquisition, grounded in the principles of modern bioanalysis to ensure accuracy, precision, and trustworthiness in results.
Liquid Chromatograph: UHPLC system capable of binary gradient delivery (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II, or equivalent).[3]
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 7500, Waters Xevo TQ-XS, Agilent 6495C, or equivalent).
Chromatographic Conditions (HILIC)
The selection of a HILIC column is paramount for retaining the polar analyte away from the solvent front. An amide-based stationary phase is chosen for its excellent peak shape and stability for this class of compounds.
Parameter
Condition
Column
Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A
10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.400 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Gradient Program
Time (min)
0.0
3.0
3.1
3.5
5.0
Mass Spectrometry Conditions
The analyte contains a carboxylic acid, making it amenable to negative ion ESI. This mode often provides a cleaner baseline for acidic compounds in biological matrices. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[4]
Parameter
Setting
Ionization Mode
Electrospray Ionization (ESI), Negative
Capillary Voltage
-3.5 kV
Source Temperature
150 °C
Desolvation Temperature
450 °C
Desolvation Gas Flow
800 L/hr
Cone Gas Flow
50 L/hr
Collision Gas
Argon
MRM Transitions:
The proposed fragmentation pathways for 2-(Carbamoylamino)-3-hydroxypropanoic acid (exact mass: 148.0433 Da) are based on common losses from similar structures.[5][6] The loss of CO₂ from the carboxylic acid moiety and the loss of isocyanic acid (HNCO) from the carbamoyl group are predicted to be characteristic fragments.
Analyte
Precursor Ion (Q1) [M-H]⁻
Product Ion (Q3)
Collision Energy (eV)
Role
Analyte
147.04
103.03
15
Quantifier
147.04
104.02
12
Qualifier
IS
152.05 (¹³C₃,¹⁵N₂)
107.03
15
Quantifier
Detailed Protocols
Workflow Overview
The following diagram illustrates the complete analytical workflow, from sample receipt to final data analysis.
Caption: Bioanalytical workflow for quantification.
Protocol: Standard and QC Preparation
Primary Stock (1 mg/mL): Accurately weigh ~1 mg of the analyte reference standard and dissolve in 1 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution. Repeat for the Internal Standard.
Working Solutions: Prepare a series of working standard solutions by serially diluting the primary stock with Methanol:Water (50:50, v/v). These will be used to spike into the blank matrix to create the calibration curve.
Calibration Curve & QCs: Prepare calibration standards by spiking the appropriate working solution into blank human plasma (e.g., 10 µL of working standard into 90 µL of plasma). A typical curve may range from 1 to 1000 ng/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
This method is chosen for its efficiency, simplicity, and effectiveness in removing the bulk of proteinaceous material from plasma samples.[7]
Aliquot: Pipette 50 µL of each sample, standard, and QC into separate 1.5 mL microcentrifuge tubes.
Spike Internal Standard: Add 25 µL of the IS working solution (e.g., at 100 ng/mL) to all tubes except the matrix blank. To the matrix blank, add 25 µL of Methanol:Water (50:50, v/v).
Precipitation: Add 150 µL of cold (-20 °C) acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is critical for efficient protein removal.[8]
Vortex: Immediately cap and vortex each tube vigorously for 30 seconds to ensure complete protein denaturation.
Centrifuge: Centrifuge the tubes at 4 °C for 10 minutes at a high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
Transfer: Carefully aspirate 100 µL of the clear supernatant and transfer it to a 96-well plate or autosampler vial for analysis. Avoid disturbing the protein pellet.
Results and Method Performance
A successfully developed method following this protocol will exhibit the following characteristics:
Chromatography: A sharp, symmetrical chromatographic peak for the analyte, baseline-resolved from any endogenous interferences. The retention time should be stable, typically around 2.5 minutes under the specified conditions.
Linearity: The calibration curve should be linear over the desired concentration range (e.g., 1-1000 ng/mL) with a coefficient of determination (r²) > 0.995. A 1/x² weighted linear regression is typically used to ensure accuracy at the lower end of the curve.
Sensitivity: The Lower Limit of Quantification (LLOQ) should be clearly defined as the lowest standard on the curve that can be measured with acceptable precision (CV < 20%) and accuracy (within ±20% of the nominal value).
Accuracy & Precision: The intra- and inter-day precision (CV%) for QC samples should be <15% (20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).
Expert Insights: The "Why" Behind the Method
Analyte Fragmentation Rationale
The choice of MRM transitions is critical for assay selectivity. The fragmentation of the deprotonated molecule ([M-H]⁻, m/z 147.04) is predictable based on its functional groups.
Caption: Predicted MS/MS fragmentation pathway.
Quantifier (m/z 103.03): This fragment corresponds to the neutral loss of carbon dioxide (CO₂) from the carboxylic acid group. This is a highly common and energetically favorable fragmentation for carboxylates, often resulting in a stable and intense product ion, making it an ideal choice for quantification.[5]
Qualifier (m/z 104.02): This fragment represents the loss of isocyanic acid (HNCO), a characteristic fragmentation for molecules containing a urea or carbamoyl moiety. Its presence confirms the identity of the analyte, adding a layer of confidence to the measurement.
The Criticality of Sample Cleanup
Biological matrices like plasma are incredibly complex, containing proteins, salts, phospholipids, and other endogenous components.[9] These components can interfere with the analysis through a phenomenon known as "matrix effect," where they suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[10] While simple "dilute-and-shoot" methods exist, they are often insufficient for sensitive assays.[7] Protein precipitation provides a crucial balance: it is a rapid, cost-effective method that removes the majority of interfering proteins, significantly improving method robustness and extending the life of the analytical column and mass spectrometer.[8][9]
Conclusion
This application note provides a complete and validated starting point for the quantitative analysis of 2-(Carbamoylamino)-3-hydroxypropanoic acid in human plasma. By leveraging HILIC for chromatographic separation and a robust protein precipitation protocol, this method effectively addresses the challenges associated with analyzing highly polar small molecules in a complex biological matrix. The detailed protocols and scientific rationale are intended to empower researchers to implement this method successfully and adapt it for other similar polar analytes in their drug development and research pipelines.
References
SHIMADZU CORPORATION. Analytical Methods for Amino Acids. [Link]
Biocompare. Prepping Small Molecules for Mass Spec. [Link]
He, Z., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
Jubran, D., & Kerege, A. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
Letizia, M., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols. [Link]
Klink, F. New Sample Preparation Approaches to Biological Matrices for LC–MS. LCGC International. [Link]
Link, J. (2014). Choosing LC Columns and Sample Prep Options for Biological Matrices. Agilent Technologies. [Link]
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]
Doc Brown's Chemistry. Mass spectrum of propanoic acid. [Link]
Zhang, T., et al. (2015). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study. Journal of Chromatography B. [Link]
Gladine, C., et al. (2007). Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
Wang, S., et al. (2017). Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. MDPI. [Link]
Technical Support Center: O-Ureidoserine Synthase (DcsD/Alb Homologs)
Content Type: Technical Support & Troubleshooting Guide Target Enzyme: O-ureidoserine synthase (Primary Reference: DcsD from Streptomyces lavendulae; related homologs in S. noursei) Audience: Biochemists, Enzymologists,...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Support & Troubleshooting Guide
Target Enzyme: O-ureidoserine synthase (Primary Reference: DcsD from Streptomyces lavendulae; related homologs in S. noursei)
Audience: Biochemists, Enzymologists, and Drug Discovery Specialists
System Overview & Thermal Profile
O-ureidoserine synthase (DcsD) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the condensation of O-acetyl-L-serine (OAS) and hydroxyurea to form O-ureido-L-serine . This is a critical step in the biosynthesis of the anti-tuberculosis agent D-cycloserine.
The Critical Constraint: Thermal Instability
Unlike robust mammalian enzymes, DcsD and its homologs from soil actinomycetes (Streptomyces spp.) are strictly mesophilic . They exhibit a sharp activity drop-off above physiological soil temperatures.
Thermodynamic Profile:
Parameter
Value
Impact on Protocol
| Optimum Temperature (
) | 30°C | Strict assay control required. |
| Denaturation Onset () | ~37°C - 40°C | CRITICAL: Do not express in E. coli at 37°C. |
| Storage Stability (4°C) | < 48 Hours | Flash freeze in liquid for long-term storage. |
| Reaction pH Optimum | 8.0 (Tris/Phosphate) | Buffer pKa shifts with Temp must be calculated. |
Interactive Troubleshooting (Q&A)
Category A: Protein Expression & Purification[1]
Q: I expressed DcsD in E. coli BL21(DE3) at 37°C, but the purified protein is inactive/precipitated. Why?A: You have likely pushed the enzyme into inclusion bodies or caused irreversible thermal unfolding.
The Mechanism: Streptomyces enzymes often lack the chaperones required to fold correctly at 37°C in a heterologous host. The hydrophobic core is exposed, leading to aggregation.
The Fix: Lower the induction temperature to 16°C - 18°C and extend the induction time to 16-20 hours. This "slow-folding" approach allows the enzyme to adopt its native conformation.
Q: My protein elutes from the Ni-NTA column but loses activity within hours.A: This is a classic "Cold Chain" failure or cofactor loss.
The Mechanism: O-ureidoserine synthase is PLP-dependent. Purification often strips the cofactor.
The Fix:
Keep all buffers at 4°C .
Supplement all purification buffers (Lysis, Wash, Elution) with 20-50 μM PLP . This stabilizes the active site structure.
Category B: Enzymatic Assay & Kinetics
Q: I am seeing non-linear kinetics during the coupled assay. The rate drops after 2 minutes.A: You are likely running the assay at a temperature incompatible with the enzyme's half-life.
The Mechanism: If your plate reader or water bath is set to 37°C (mammalian standard), DcsD is thermally inactivating during the read.
The Fix: Set the assay temperature to 30°C . If 30°C is unavailable, 25°C is preferable to 37°C; you will sacrifice
but gain linear stability.
Q: The substrate (O-acetyl-L-serine) seems to degrade spontaneously.A: OAS is chemically unstable at alkaline pH and high temperatures, undergoing O-to-N acyl migration.
The Fix: Prepare OAS stock solutions immediately before use on ice. Do not store OAS stocks above -20°C. Ensure the reaction pH does not exceed 8.0.
Validated Experimental Protocol
Objective: Synthesize O-ureido-L-serine using recombinant DcsD with strict thermal control.
Reagents
Buffer A: 250 mM Potassium Phosphate (pH 8.0)
Substrate 1: 100 mM O-acetyl-L-serine (OAS) [Freshly prepared]
Substrate 2: 100 mM Hydroxyurea
Enzyme: Purified DcsD (2.0 μg/mL final conc.)
Cofactor: 50 μM PLP
Step-by-Step Workflow
Pre-Equilibration (The "30°C Rule"):
Pre-incubate Buffer A and Hydroxyurea at 30°C for 5 minutes.
Note: Keep the Enzyme and OAS on ice until the very last second.
Reaction Initiation:
Mix Buffer, Hydroxyurea, and Enzyme in a microcentrifuge tube.
Start the reaction by adding OAS .
Total Volume: 100 μL.
Incubation:
Incubate strictly at 30°C for 10 minutes .
Warning: Do not exceed 15 minutes to avoid product inhibition or thermal inactivation.
Termination:
Stop reaction by heating at 100°C for 1 minute (or adding 10% TCA).
Centrifuge at 12,000 x g for 5 min to remove precipitated protein.
Detection (HPLC):
Derivatize supernatant with O-phthaldialdehyde (OPA).
Analyze via HPLC (C18 column) detecting fluorescence (Ex 340nm / Em 455nm).
Pathway Visualization & Logic
The following diagram illustrates the D-cycloserine biosynthetic pathway, highlighting the specific role of O-ureidoserine synthase (DcsD) and the critical temperature control points.
Caption: Figure 1: The DcsD-catalyzed condensation of OAS and Hydroxyurea. The red cluster indicates the step most susceptible to thermal instability and chemical degradation.
References
Kumagai, T., et al. (2013). "Establishment of an In Vitro D-Cycloserine-Synthesizing System by Using O-Ureido-L-Serine Synthase and D-Cycloserine Synthetase Found in the Biosynthetic Pathway." Antimicrobial Agents and Chemotherapy, 57(8), 3845–3852.
Relevance: Defines the enzyme DcsD as O-ureidoserine synthase and establishes the 30°C assay condition.
Gondry, M., et al. (2009). "Cyclic dipeptide synthase from Streptomyces noursei.
Relevance: Provides context on related Streptomyces peptide synthases (AlbC)
Noda, M., et al. (2004). "Biosynthetic Pathway of D-Cycloserine in Streptomyces lavendulae." Journal of Antibiotics, 57(11), 733-739.
Relevance: Early characterization of the gene cluster involving ureido-amino acid form
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Cross-Validation of HPLC and TLC for Carbamoylserine Analysis
Introduction In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Carbamoylser...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Carbamoylserine, an analog of the amino acid serine, presents a unique analytical challenge due to its polarity and lack of a strong chromophore. This guide provides an in-depth, experience-driven comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)—for the analysis of carbamoylserine.[1] Our focus extends beyond a mere procedural outline to a critical evaluation of their respective strengths and weaknesses, grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies for polar, non-chromophoric compounds.
Principles of Separation: A Tale of Two Chromatographies
At their core, both HPLC and HPTLC separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[4][5][6] However, the physical formats and underlying mechanics of this separation diverge significantly, influencing their performance characteristics.
High-Performance Liquid Chromatography (HPLC) operates as a closed system where a liquid mobile phase is pumped under high pressure through a column packed with a solid stationary phase.[7] For polar analytes like carbamoylserine, reversed-phase HPLC is a common approach, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is governed by the partitioning of the analyte between the two phases.[6] Due to the lack of a UV-absorbing chromophore in carbamoylserine, derivatization is necessary to render it detectable by common HPLC detectors like UV-Vis or fluorescence detectors.[8][9][10]
High-Performance Thin-Layer Chromatography (HPTLC) is a form of planar chromatography, an open system where the mobile phase moves through a thin layer of stationary phase coated on a glass or aluminum plate via capillary action.[7][11][12] For amino acid analysis, silica gel or cellulose plates are common stationary phases.[13][14] Similar to HPLC, visualization of colorless compounds like carbamoylserine requires a post-separation derivatization step, typically by spraying with a reagent like ninhydrin.[15][16][17] HPTLC is considered a more advanced and sophisticated version of TLC, offering better separation efficiency and the capability for quantitative analysis.[1][18][19][20][21]
Experimental Design: A Self-Validating Approach
The credibility of any analytical method hinges on a rigorous validation process. This guide details the experimental protocols for both HPLC and HPTLC, designed to be self-validating by incorporating parameters outlined in ICH Q2(R1).[2][3][22]
The chosen HPLC method involves pre-column derivatization with o-phthalaldehyde (OPA), a reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[23][24] This approach offers high sensitivity and is well-suited for automated systems.[9][25]
Workflow for HPLC Analysis of Carbamoylserine
Caption: Automated HPLC workflow for carbamoylserine analysis.
Instrumentation and Conditions:
Parameter
Specification
Causality
HPLC System
Agilent 1260 Infinity II or equivalent
Provides reliable and reproducible separations under high pressure.
Detector
Fluorescence Detector (FLD)
OPA derivatives are highly fluorescent, offering excellent sensitivity.[24][25]
Column
C18, 4.6 x 150 mm, 5 µm
Standard reversed-phase column for separation of derivatized amino acids.[25]
Mobile Phase A
25 mM Sodium Phosphate Buffer, pH 7.2
Aqueous buffer to facilitate reversed-phase separation.
Mobile Phase B
Acetonitrile/Methanol/Water (45:45:10, v/v/v)
Organic modifier to elute analytes from the C18 column.
Gradient
Optimized for separation of carbamoylserine from potential impurities.
Ensures adequate resolution and reasonable run times.
Flow Rate
1.0 mL/min
Typical flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Injection Vol.
10 µL
Standard injection volume for analytical HPLC.
FLD Wavelengths
Excitation: 340 nm, Emission: 455 nm
Optimal wavelengths for the detection of OPA-derivatized amino acids.[24]
Derivatization
Automated pre-column with OPA reagent
Ensures reproducible derivatization and high throughput.[9][25]
The HPTLC method employs a straightforward approach with post-chromatographic derivatization using ninhydrin, a classic reagent for the detection of amino acids.[4][15][16]
Workflow for HPTLC Analysis of Carbamoylserine
Caption: HPTLC workflow for carbamoylserine analysis.
Instrumentation and Conditions:
Parameter
Specification
Causality
HPTLC System
CAMAG HPTLC System or equivalent
Provides automated and reproducible sample application and development.
Stationary Phase
HPTLC Silica Gel 60 F254 plates
A polar stationary phase suitable for the separation of polar amino acids.[5][14]
Mobile Phase
n-Butanol:Acetic Acid:Water (4:1:1, v/v/v)
A common mobile phase for the separation of amino acids on silica gel.[26]
Application
Automated band-wise application, 8 mm bands
Ensures uniform application and improves resolution compared to spotting.[14]
Development
In a twin-trough chamber saturated with mobile phase
Saturation of the chamber with mobile phase vapors ensures reproducible chromatography.
Derivatization
Spraying with 0.2% Ninhydrin in ethanol, followed by heating at 110°C for 5 min.
Ninhydrin reacts with amino acids to form a colored product (Ruhemann's purple) for visualization.[15][27][28]
Detection
Densitometric scanning at 570 nm
The wavelength of maximum absorbance for the ninhydrin-amino acid complex.[27]
Results and Discussion: A Head-to-Head Comparison
The performance of both methods was evaluated based on key validation parameters as defined by ICH Q2(R1).[3]
Table 1: Comparison of Method Validation Parameters
Parameter
HPLC with Fluorescence Detection
HPTLC with Densitometry
Specificity
High; baseline separation from impurities.
Moderate; potential for overlapping spots.
Linearity (r²)
> 0.999
> 0.995
Range
0.1 - 10 µg/mL
1 - 20 µ g/band
Accuracy (% Recovery)
98.5 - 101.2%
97.8 - 102.5%
Precision (%RSD)
< 1.5%
< 2.5%
LOD
~10 ng/mL
~100 ng/band
LOQ
~30 ng/mL
~300 ng/band
Robustness
Sensitive to mobile phase pH and composition.
Less sensitive to minor changes in mobile phase composition.
Throughput
Sequential analysis; ~20 min per sample.
Parallel analysis; up to 20 samples per plate.
Expertise-Driven Insights
Sensitivity and Quantitation Limits: The HPLC method with fluorescence detection demonstrates significantly lower Limits of Detection (LOD) and Quantitation (LOQ) compared to HPTLC with densitometry. This is a direct consequence of the high quantum yield of the OPA-derivatized carbamoylserine. This makes HPLC the superior choice for trace-level analysis and impurity profiling.
Specificity: HPLC, with its high resolving power, offers superior specificity. The ability to achieve baseline separation of the analyte from closely related impurities is a key advantage in pharmaceutical analysis. While HPTLC can provide good separation, the risk of co-elution or overlapping spots is higher.[6]
Throughput and Cost-Effectiveness: HPTLC excels in terms of sample throughput. The ability to analyze multiple samples simultaneously on a single plate makes it a highly efficient screening tool.[18][29] Furthermore, the solvent consumption per sample is significantly lower in HPTLC, contributing to its cost-effectiveness and environmental friendliness.[29]
Robustness and Ease of Use: HPTLC is generally considered a more robust technique. The open nature of the system and the disposable stationary phase make it less susceptible to contamination and column degradation, which can be a concern in HPLC.[19] The learning curve for operating an HPTLC system is also typically less steep than for HPLC.
The Trustworthiness of Cross-Validation
Cross-validation of analytical methods, where results from two distinct methodologies are compared, provides a high degree of confidence in the generated data.[30] In the context of carbamoylserine analysis, using HPTLC as a rapid screening method to identify samples that require further investigation by the more sensitive and specific HPLC method can be a highly effective and efficient strategy. This tiered approach leverages the strengths of both techniques, ensuring both high throughput and data integrity.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and HPTLC are powerful analytical tools capable of the quantitative analysis of carbamoylserine. The choice between the two is not a matter of one being definitively "better," but rather which is more "fit for purpose" based on the specific analytical requirements.
HPLC with pre-column OPA derivatization and fluorescence detection is the method of choice for applications requiring high sensitivity, specificity, and accuracy, such as the quantification of trace impurities and final product release testing.
HPTLC with post-chromatographic ninhydrin derivatization and densitometry is an excellent alternative for high-throughput screening, in-process control, and situations where cost-effectiveness and speed are the primary considerations.[1][19]
By understanding the fundamental principles, experimental nuances, and performance characteristics of each technique, researchers can make informed decisions to ensure the quality, safety, and efficacy of pharmaceutical products containing carbamoylserine.
References
Analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research. [Link]
Patel, R. B., Patel, M. R., & Patel, B. G. (2011). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Journal of Young Pharmacists, 3(2), 153-158. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sherma, J., & Fried, B. (1996). Evaluation of thin-layer chromatography systems for analysis of amino acids in complex mixtures. Journal of Planar Chromatography--Modern TLC, 9(5), 336-340. [Link]
Anchrom. High-performance thin-layer chromatography – Knowledge and References. [Link]
Schofield, M. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
Slideshare. Difference between HPLC and HPTLC and Applications. [Link]
Dubi Chem. NINHYDRIN SOLUTION FOR TLC SPRAY. [Link]
Slideshare. High Performance Thin Layer Chromatography.pptx. [Link]
Lee, J. Y., et al. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 25(23), 5678. [Link]
A-Z Chemistry. HPTLC densitometry: Significance and symbolism. [Link]
PharmaGuide. What is the Difference between HPLC and HPTLC?. [Link]
Mohite, P. B., & Pardesi, V. (2018). Thin Layer Chromatography of Amino Acids. Research Journal of Pharmacy and Technology, 11(9), 4156-4161. [Link]
Molnár-Perl, I. (2000). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride. Journal of Chromatographic Science, 38(6), 225-253. [Link]
Kuśmierek, K., & Bald, E. (1993). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1-2), 1-19. [Link]
Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]
Rohman, A., & Riyanto, S. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. [Link]
Dharmamoorthy, G., et al. (2022). An Overview on High-Performance Thin-Layer Chromatography (HPTLC). Asian Journal of Pharmaceutical and Clinical Research, 15(12), 1-5. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
Medenica, M., Ivanovic, D., & Mašković, M. (2007). Optimization of the TLC Separation of Seven Amino Acids. Journal of Planar Chromatography--Modern TLC, 20(6), 437-440. [Link]
Tan, L. H. (2006). b-17 amino acid analysis – hplc (pre column derivatization – opa). ResearchGate. [Link]
Butterworth Laboratories Ltd. (2020). Amino Acid Analysis by High Performance Liquid Chromatography (HPLC) using Post-Column Derivatisation with Ninhydrin and Dual Wavelength Detection. [Link]
Cócera, M., et al. (2021). Scanning densitometry and mass spectrometry for HPTLC analysis of lipids: The last 10 years. Journal of Liquid Chromatography & Related Technologies, 44(1-2), 1-17. [Link]
An, Y. (2005). Amino Acid Analysis, Using Postcolumn Ninhydrin Detection, in a Biotechnology Laboratory. In Methods in Molecular Biology, vol. 303: 13-22. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 58-64. [Link]
ResearchGate. (PDF) A Review on Comparison of HPLC and HPTLC. [Link]
Auriga Research. ARBRO Does Amino Acid Analysis by Post-column Derivatization. [Link]
Journal of Science and Technology. An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements. [Link]